![molecular formula C30H49NO7 B1677304 (2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid CAS No. 111111-04-7](/img/structure/B1677304.png)
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ono-1082 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Ono-1082 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ono-1082 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Ono-1082 into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Explored for its potential therapeutic applications, including its role in modulating liver function and bile discharge.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Wirkmechanismus
Ono-1082 exerts its effects by increasing cyclic adenosine monophosphate levels in hepatocytes. This increase in cyclic adenosine monophosphate plays a crucial role in various cellular processes, including the regulation of bile discharge. The compound interacts with specific molecular targets and pathways involved in cyclic adenosine monophosphate signaling, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ono-4578: A compound involved in cancer research, particularly in modulating the tumor microenvironment.
Uniqueness
Ono-1082 is unique in its specific ability to increase cyclic adenosine monophosphate levels in hepatocytes, which distinguishes it from other similar compounds. Its unique molecular structure and specific interactions with cellular targets make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
111111-04-7 |
---|---|
Molekularformel |
C30H49NO7 |
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
(2S)-2-[[7-[(2R,3R)-2-[(E,3S)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]-6-oxoheptanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H49NO7/c1-4-5-8-20-11-12-21(16-20)26(33)14-13-23-24(28(35)18-27(23)34)17-22(32)9-6-7-10-29(36)31-25(30(37)38)15-19(2)3/h13-14,19-21,23-27,33-34H,4-12,15-18H2,1-3H3,(H,31,36)(H,37,38)/b14-13+/t20?,21?,23-,24?,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
CYWCCCISIBSSKK-VSINSIFZSA-N |
Isomerische SMILES |
CCCCC1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](CC(=O)C2CC(=O)CCCCC(=O)N[C@@H](CC(C)C)C(=O)O)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O |
Kanonische SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CC(=O)CCCCC(=O)NC(CC(C)C)C(=O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ono1082; Ono-1082; Ono 1082 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.